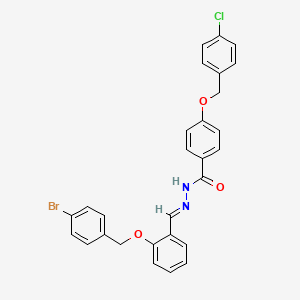
5,5'-Bis(Chloromercuri)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is an organomercury compound that features two thiophene rings connected by a single bond, with each thiophene ring bearing a chloromercuri substituent at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene typically involves the mercuration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with mercuric chloride (HgCl2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete mercuration. The general reaction can be represented as follows:
2,2’-Bithiophene+2HgCl2→5,5’-Bis(Chloromercuri)-2,2’-bithiophene+2HCl
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(Chloromercuri)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis(Chloromercuri)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium sulfide (Na2S) or potassium iodide (KI) under mild conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,5’-bis(thiol)-2,2’-bithiophene or 5,5’-bis(alkyl)-2,2’-bithiophene.
Coupling Products: Larger organometallic complexes with extended conjugation.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(Chloromercuri)-2,2’-bithiophene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a reagent in organic synthesis.
Biology: Potential use in the study of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of mercury.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to potential applications in bioconjugation and molecular recognition. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with biomolecules.
Electron Transfer: Participation in redox reactions due to the presence of mercury.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(bromomethyl)-2,2’-bithiophene: Similar structure but with bromomethyl groups instead of chloromercuri groups.
5,5’-Bis(trinitromethyl)-3,3’-bi(1,2,4-oxadiazole): A stable ternary CNO-compound with high density.
Uniqueness
5,5’-Bis(Chloromercuri)-2,2’-bithiophene is unique due to the presence of chloromercuri groups, which impart distinct chemical reactivity and potential applications in various fields. The ability to form strong bonds with biomolecules and participate in redox reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
4805-20-3 |
|---|---|
Molekularformel |
C8H4Cl2Hg2S2 |
Molekulargewicht |
636.3 g/mol |
IUPAC-Name |
chloro-[5-[5-(chloromercurio)thiophen-2-yl]thiophen-2-yl]mercury |
InChI |
InChI=1S/C8H4S2.2ClH.2Hg/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
JNCCDAUQIIZOSO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(SC(=C1)[Hg]Cl)C2=CC=C(S2)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


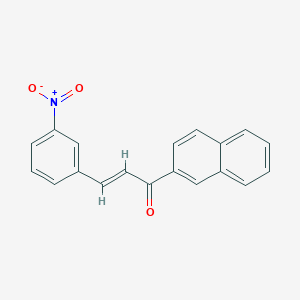
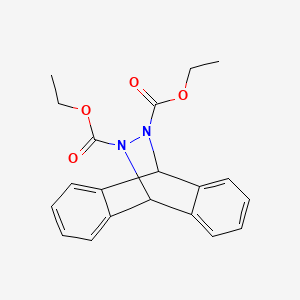

![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)


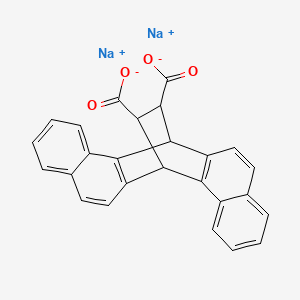
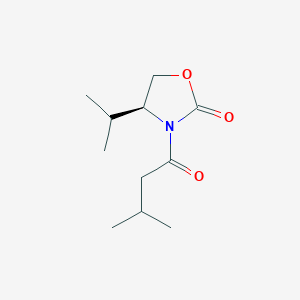


![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)


